molecular formula C20H18N2O3S B2356027 N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide CAS No. 868154-44-3

N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide

Cat. No. B2356027
CAS RN: 868154-44-3
M. Wt: 366.44
InChI Key: QXABNFYLYBODGO-UHFFFAOYSA-N
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Description

“N-(4-acetamidophenyl)furan-2-carboxamide” is a chemical compound with the molecular formula C13H12N2O3 .


Molecular Structure Analysis

The molecular structure of “N-(4-acetamidophenyl)furan-2-carboxamide” consists of a furan ring attached to a carboxamide group and a phenyl ring which is further substituted with an acetamido group .

Scientific Research Applications

Antibacterial Activities

One study focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives, investigating their in vitro antibacterial activities against drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The findings highlighted the compound's significant efficacy, particularly against NDM-positive A. baumannii, compared to commercially available drugs. Computational approaches, including docking studies and molecular dynamics (MD) simulations, further validated the antibacterial activity, offering insights into the molecular interactions responsible for this effect (Siddiqa et al., 2022).

Synthesis Methodologies

Research has also been dedicated to the development of synthetic methodologies for creating furan-2-carboxamide derivatives. For instance, the palladium-catalyzed condensation of N-aryl imines with alkynylbenziodoxolones has been shown to produce multisubstituted furans. This method yields furan derivatives with diverse substituents, demonstrating the compound's versatility in synthetic organic chemistry. The process includes steps like C-C triple bond cleavage and carboxylate moiety fragmentation, highlighting a novel approach to furan synthesis (Lu et al., 2014).

Bio-imaging Applications

Another significant application involves the development of a phenoxazine-based fluorescent chemosensor for the dual-channel detection of Cd2+ and CN− ions. The sensor utilizes a furan-2-carboxamide group, showcasing its utility in sensitive and discriminative detection in bio-imaging. This chemosensor has been successfully applied for detecting Cd2+ in live cells and zebrafish larvae, underscoring its potential in environmental monitoring and biological research (Ravichandiran et al., 2020).

Mechanism of Action

The mechanism of action of “N-(4-acetamidophenyl)furan-2-carboxamide” is not available in the resources I have .

Safety and Hazards

The safety and hazards associated with “N-(4-acetamidophenyl)furan-2-carboxamide” are not available in the resources I have .

properties

IUPAC Name

N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-14(23)21-15-7-9-16(10-8-15)22-20(24)19-12-11-17(25-19)13-26-18-5-3-2-4-6-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXABNFYLYBODGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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